molecular formula C12H22N2O2 B1321999 Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 646055-63-2

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

Numéro de catalogue B1321999
Numéro CAS: 646055-63-2
Poids moléculaire: 226.32 g/mol
Clé InChI: JMCDKYJLNLUCRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound of interest is not directly mentioned in the provided papers, but related compounds with similar spirocyclic frameworks and tert-butyl carboxylate functionalities are discussed. These compounds are of interest due to their potential in accessing chemical spaces and for their use in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a precursor for further selective derivatization on its azetidine and cyclobutane rings, which could be analogous to the synthesis of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate. The tert-butyl group typically serves as a protecting group for carboxylic acids, which can be removed under acidic conditions to yield the free carboxylic acid .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry and a chair conformation of the hexahydropyrimidine ring, with substituents bonded equatorially to the ring nitrogen atoms . This indicates that the spirocyclic compounds can adopt stable conformations that are significant for their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo reactions with reagents such as N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This suggests that tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate could also participate in similar condensation reactions, potentially leading to a variety of isomeric products that could be separated and used for further chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate are not directly reported, the properties of similar spirocyclic compounds can provide insights. These compounds often exhibit unique physical properties due to their rigid structures, which can affect their solubility and stability. The tert-butyl group is known to impart steric bulk, which can influence the reactivity and physical properties of the molecule . Chemical properties such as reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form stable chiral centers are also characteristic of spirocyclic compounds with tert-butyl groups .

Applications De Recherche Scientifique

Conformational Analysis and Peptide Synthesis

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate has been utilized in the synthesis of spirolactams as pseudopeptides. These compounds have been studied for their conformational properties, acting as mimetics for gamma-turns or distorted type II beta-turns in peptide sequences. This research indicates the potential of spirolactams in peptide synthesis, providing conformationally restricted surrogates for specific dipeptides like Pro-Leu and Gly-Leu (Fernandez et al., 2002).

Crystallographic Analysis and Supramolecular Arrangements

In another study, tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate derivatives were prepared and analyzed using crystallographic methods. These studies highlighted the role of substituents in affecting the supramolecular arrangements and the formation of hydrogen bond rings in crystal structures. The research provides insights into how molecular structures influence crystal formations (Graus et al., 2010).

Efficient Synthesis Methods

Efficient and scalable synthetic routes for tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate have been developed. These methods focus on high efficiency and better yield, making the compound more accessible for various research applications. The synthesis process involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction (Zhiqin, 2004).

Spiro Heterocyclization

In a different aspect of research, tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate derivatives have been used in spiro heterocyclization reactions. These reactions produce complex heterocyclic compounds, showcasing the versatility of tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate in synthesizing diverse molecular structures (Silaichev et al., 2013).

Antibacterial Properties

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate has also been explored in the synthesis of fluoroquinolone antibacterials. Studies indicate potent Gram-positive and Gram-negative activity when the compound is used as a substituent, particularly when N-alkylated. This suggests its potential application in the development of new antibacterial agents (Culbertson et al., 1990).

NMR Analysis and Stereochemistry

Research has also been conducted on the relative configuration of diazaspiro compounds, including tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, using NMR analysis. This research provides valuable data on the stereochemical properties of these compounds, essential for understanding their chemical behavior and potential applications (Guerrero-Alvarez et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Propriétés

IUPAC Name

tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(9-14)5-4-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCDKYJLNLUCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624432
Record name tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate

CAS RN

646055-63-2
Record name tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of t-butyl 6-benzyl-2,6-diazaspiro[4.4]nonane-2-carboxylate (1.70 g, 5.37 mmol) in methanol (30 mL) was mixed with 10% palladium on carbon (50 mg). The mixture was shaken under a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus for 8 h and filtered through Celite. The filtrate was concentrated by rotary evaporation and high vacuum treatment, leaving 1.26 g of viscous, light brown oil (>100%), which was of sufficient purity to be used in the subsequent reaction.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Yield
100%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.